Iron(II) acetylacetonate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

iron(2+);pentane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H7O2.Fe/c2*1-4(6)3-5(2)7;/h2*3H,1-2H3;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWPZTKRQCOCKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FeO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313033 | |

| Record name | Iron(II) acetylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14024-17-0 | |

| Record name | Iron(II) acetylacetonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14024-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron(II) acetylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Iron(II) Acetylacetonate

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of iron(II) acetylacetonate, Fe(acac)₂, from iron(II) chloride tetrahydrate. Designed for researchers, chemists, and professionals in drug development and material science, this document moves beyond a simple recitation of steps. It elucidates the critical chemical principles and expert insights behind the protocol, ensuring a robust, reproducible, and safe synthesis. The guide covers the underlying reaction mechanism, a detailed step-by-step experimental procedure, purification techniques, and methods for characterization. Emphasis is placed on explaining the causality of each action, from the choice of base to the necessity of an inert atmosphere, thereby empowering the user with a deeper understanding of the coordination chemistry involved.

Introduction to this compound

This compound, Fe(acac)₂, is a coordination complex of significant interest in both academic research and industrial applications. As an air- and moisture-sensitive, red-brown powder, it serves as a valuable precursor and catalyst in numerous chemical transformations.[1] Its utility spans from being a catalyst in organic reactions like cross-coupling and hydrogenation to a precursor for the chemical vapor deposition (CVD) of iron-containing thin films.[2][3]

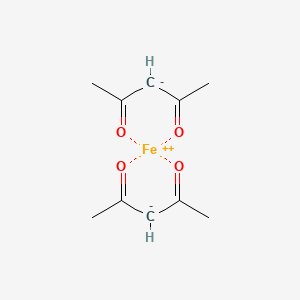

The complex consists of a central iron(II) ion coordinated by two acetylacetonate (acac) ligands. The acetylacetonate anion, derived from the deprotonation of acetylacetone (2,4-pentanedione), acts as a bidentate ligand, binding to the iron center through its two oxygen atoms to form a stable six-membered chelate ring.[4][5] This chelation effect imparts considerable stability to the molecule.[4][6] Unlike the more common iron(III) acetylacetonate, Fe(acac)₃, the Fe(II) complex is known to be oligomeric in the solid state.[4] Its sensitivity to oxidation necessitates careful handling under an inert atmosphere to prevent the formation of the Fe(III) species.

Synthesis Overview and Reaction Mechanism

The synthesis of this compound from an iron(II) salt is fundamentally an acid-base reaction followed by coordination.[4][7] The overall reaction is:

FeCl₂ + 2 CH₃COCH₂COCH₃ + 2 B → Fe(CH₃COCHCOCH₃)₂ + 2 BH⁺Cl⁻

Where B represents a base.

The Role of Acetylacetone (acacH): Acetylacetone is a β-diketone that exists as a tautomeric equilibrium between its keto and enol forms.[6] The methylene protons (on the central carbon) of the keto form are acidic (pKa ≈ 9 in water) due to resonance stabilization of the resulting conjugate base, the acetylacetonate anion (acac⁻).[6]

The Role of the Base: To drive the reaction forward, a base is required to deprotonate acetylacetone, shifting the equilibrium towards the formation of the acac⁻ anion.[4] This anion is a potent nucleophile that readily coordinates with the electrophilic Fe²⁺ center. A moderately weak base, such as sodium acetate, is ideal for this purpose. It is strong enough to deprotonate acetylacetone but not so strong as to promote unwanted side reactions, such as the formation of iron(II) hydroxide.

Coordination and Chelation: Once formed, two acetylacetonate anions act as bidentate ligands, each coordinating to the iron(II) ion through their two oxygen atoms. This forms two stable six-membered chelate rings, resulting in the neutral complex, Fe(acac)₂.[3][4]

The Critical Need for an Inert Atmosphere: Iron(II) is readily oxidized to the more stable iron(III) state by atmospheric oxygen, particularly in solution. The synthesis of Fe(acac)₂ is therefore highly susceptible to contamination with the intensely red-colored Fe(acac)₃. To ensure the purity of the target Fe(II) complex, the entire synthesis, including filtration and drying, should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of metal acetylacetonates.[8]

Reagents and Materials

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles | Molar Ratio |

| Iron(II) Chloride Tetrahydrate | FeCl₂·4H₂O | 198.81 | 3.98 g | 0.020 | 1.0 |

| Acetylacetone (acacH) | C₅H₈O₂ | 100.12 | 4.4 mL (4.3 g) | 0.043 | 2.15 |

| Sodium Acetate Trihydrate | NaOAc·3H₂O | 136.08 | 5.44 g | 0.040 | 2.0 |

| Methanol (MeOH) | CH₃OH | 32.04 | 20 mL | - | - |

| Deionized Water (degassed) | H₂O | 18.02 | 50 mL | - | - |

Step-by-Step Synthesis Procedure

Causality Note: All solvents, especially water, should be thoroughly degassed by bubbling with nitrogen or argon for at least 30 minutes prior to use. This minimizes dissolved oxygen, which can oxidize the Fe(II) starting material and product.

-

Preparation of Iron Solution: In a 250 mL Schlenk flask equipped with a magnetic stir bar, dissolve 3.98 g (0.020 mol) of iron(II) chloride tetrahydrate in 25 mL of degassed deionized water. The solution should be a pale green. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the procedure.

-

Preparation of Ligand Solution: In a separate beaker, prepare a solution of 4.4 mL (0.043 mol) of acetylacetone in 20 mL of methanol.

-

Reaction Initiation: While stirring the iron solution vigorously, add the acetylacetone/methanol solution dropwise over a period of 10-15 minutes. A change in the solution color may be observed.

-

Addition of Base: In a separate beaker, dissolve 5.44 g (0.040 mol) of sodium acetate trihydrate in 25 mL of degassed deionized water. Add this solution dropwise to the main reaction flask over 15 minutes.

-

Precipitation and Digestion: Upon addition of the base, a reddish-brown precipitate of Fe(acac)₂ should form. Gently heat the mixture to 60-70°C on a hot plate and hold at this temperature for 15 minutes with continued stirring.

-

Causality Note: This heating step, known as digestion, encourages the growth of larger, more easily filterable crystals and helps ensure the reaction goes to completion.

-

-

Isolation of Product: Remove the flask from the heat and allow it to cool to room temperature. Then, cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Filtration and Washing: Collect the solid product by suction filtration using a Büchner funnel. It is crucial to perform this step quickly to minimize air exposure. If available, use a Schlenk filtration setup under an inert atmosphere. Wash the precipitate with two small portions of cold, degassed deionized water to remove sodium chloride and excess sodium acetate. Follow with a wash of cold methanol to remove any unreacted acetylacetone.

-

Drying: Dry the product thoroughly under vacuum in a desiccator. For optimal purity and stability, a vacuum oven at a mild temperature (e.g., 50°C) can be used. The final product should be a free-flowing reddish-brown powder.[1]

Purification

If the product is suspected to be contaminated with Fe(acac)₃ (indicated by a bright red rather than reddish-brown color), recrystallization can be attempted. However, due to the compound's sensitivity, this is challenging. Recrystallization from hot, oxygen-free toluene or methanol under an inert atmosphere is a possible method.

Characterization

-

Melting Point: The reported melting point for Fe(acac)₂ is approximately 175°C, at which point it begins to decompose.[2] A sharp melting point is indicative of high purity.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the coordination of the acac ligand. The absence of a broad -OH stretch (around 3000 cm⁻¹) indicates the complete deprotonation of acetylacetone. The key vibrations are the C=O and C=C stretching modes. In the free ligand, these appear around 1725 cm⁻¹ and 1600 cm⁻¹, respectively. Upon coordination to the iron center, the π-electron density is delocalized across the chelate ring.[4] This results in a disappearance of the distinct C=O stretch and the appearance of strong, characteristic bands between 1500 and 1600 cm⁻¹, which are attributed to coupled C-O and C-C vibrations within the aromatic-like chelate ring.[4]

Safety Precautions and Waste Disposal

-

Iron(II) Chloride: Corrosive and can cause severe eye damage.[9][10] Avoid contact with skin and eyes. Handle in a well-ventilated area.

-

Acetylacetone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Handle in a fume hood.[11]

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact.

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.[9][11]

-

Waste Disposal: The filtrate and any waste solvents should be collected in a designated hazardous waste container for halogenated organic waste. Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound from iron(II) chloride is a classic and instructive example of coordination chemistry. Success hinges on a clear understanding of the underlying principles: the acid-base chemistry that generates the ligand and the critical importance of excluding atmospheric oxygen to maintain the desired +2 oxidation state of the iron center. By following the detailed protocol and adhering to the safety guidelines presented in this guide, researchers can reliably and safely produce high-purity Fe(acac)₂ for use in a wide range of chemical applications.

References

- 1. This compound | Fe(acac)2 | [CH3COCH=C(O)CH3]2Fe – Ereztech [ereztech.com]

- 2. innospk.com [innospk.com]

- 3. americanelements.com [americanelements.com]

- 4. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Acetylacetone - Wikipedia [en.wikipedia.org]

- 7. nanotrun.com [nanotrun.com]

- 8. magritek.com [magritek.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. louisville.edu [louisville.edu]

An In-depth Technical Guide to Ferrous Acetylacetonate: Properties, Protocols, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of ferrous acetylacetonate, also known as iron(II) acetylacetonate or Fe(acac)₂. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's unique structural characteristics, reactivity, and catalytic potential. It includes detailed experimental protocols for its synthesis and characterization, a thorough discussion of its applications, and essential safety and handling guidelines. The information is grounded in authoritative references to ensure scientific integrity and to provide a reliable resource for laboratory and development work.

Introduction to Ferrous Acetylacetonate (Fe(acac)₂)

Ferrous acetylacetonate (CAS No. 14024-17-0) is an iron(II) coordination complex that has garnered significant interest in synthetic chemistry and materials science.[1][2] As an air- and moisture-sensitive, organometallic compound, it serves as a versatile and soluble source of iron(II) for a wide range of chemical transformations.[2][3] Unlike its more common ferric counterpart, Fe(acac)₃, the ferrous complex possesses distinct redox properties that make it a highly effective precatalyst for numerous organic reactions, including hydrogenations, cross-coupling reactions, and polymerizations.[4] Its utility also extends to materials science, where it functions as a key precursor for the deposition of iron-containing thin films and the synthesis of nanoparticles via methods like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[2] This guide aims to provide a detailed examination of its core properties and practical methodologies for its use.

Molecular Structure and Bonding

A critical aspect of ferrous acetylacetonate's chemistry is its structure in the solid state. While often represented by the simple formula Fe(C₅H₇O₂)₂, the anhydrous compound is not a monomer. X-ray crystallography has revealed that it exists as a dimer, with the formula [Fe(C₅H₇O₂)₂]₂.[3]

This dimeric structure features two distinct iron centers: one is octahedrally coordinated, and the other is pentacoordinate. Three of the four acetylacetonate (acac) ligands act as bridging ligands between the two iron atoms, while one remains as a terminal chelating ligand on the octahedral iron center. This complex arrangement is a departure from the simple monomeric, octahedral geometry of its ferric analogue, Fe(acac)₃.[3] The acetylacetonate ligand itself is bidentate, binding to the iron center through both oxygen atoms to form a stable six-membered chelate ring.[5]

The dimeric structure can be readily cleaved by Lewis bases (L), such as water or amines, to form monomeric, octahedral adducts with the general formula Fe(acac)₂L₂.[3] This reactivity is fundamental to its role in catalysis, where coordination of solvent or substrate molecules can facilitate entry into a catalytic cycle.

Caption: Conceptual diagram of the dimeric structure of anhydrous Fe(acac)₂.

Physical and Spectroscopic Properties

Ferrous acetylacetonate is typically a red to dark brown powder.[2][4] Its properties are highly dependent on its purity and hydration state. Being an organometallic complex, it exhibits good solubility in many organic solvents such as benzene and toluene but is not stable in polar solvents like water.[4][5]

| Property | Value | Source(s) |

| CAS Number | 14024-17-0 | [2][6] |

| Molecular Formula | C₁₀H₁₄FeO₄ (monomer) | [2] |

| Molecular Weight | 254.06 g/mol (monomer) | [2] |

| Appearance | Red to dark brown powder | [2][4] |

| Melting Point | ~175 °C or ~210 °C (decomposes) | [2][4] |

| Solubility | Soluble in benzene, toluene | [4] |

| Stability | Air and moisture sensitive | [2][3] |

Note on Melting Point: The discrepancy in reported melting points may be attributed to differences in purity, the presence of hydrates, or the rate of heating during measurement, as the compound tends to decompose at higher temperatures.

Spectroscopic Characterization

-

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of Fe(acac)₂ is characterized by ligand-to-metal charge transfer (LMCT) bands. For the related Fe(acac)₃ complex, these bands appear in the 400-600 nm region, giving the compound its characteristic color.[8][9] Similar absorptions are expected for the Fe(II) complex, though the exact wavelengths and intensities will differ due to the different oxidation state of the iron center.

Chemical Properties and Reactivity

Stability and Decomposition

Fe(acac)₂ is stable under normal conditions when stored in a dry, inert atmosphere.[2] However, it is sensitive to both oxygen and moisture.[3] Exposure to air can lead to oxidation of the iron(II) center to iron(III), forming the more stable Fe(acac)₃ complex. The presence of water can lead to the formation of hydrates, such as the dihydrate adduct Fe(acac)₂(H₂O)₂.[3] Thermal decomposition at elevated temperatures makes it a suitable precursor for depositing iron oxide films.[2]

Redox Behavior and Catalytic Activity

The utility of Fe(acac)₂ as a catalyst stems from the accessibility of multiple oxidation states for the iron center (e.g., Fe(0), Fe(I), Fe(II), Fe(III)). In many catalytic processes, Fe(acac)₂ serves as a precatalyst that is converted in situ to the active catalytic species upon reaction with reagents like Grignard reagents or silanes.[4][10] This flexibility allows it to participate in a wide array of reactions, including:

-

Cross-Coupling Reactions: Catalyzes the formation of carbon-carbon bonds.

-

Hydrogenation and Hydrosilation: Used for the reduction of unsaturated compounds.[4]

-

Oxidation Reactions: Can act as an oxidation catalyst in certain synthetic pathways.[4]

-

Polymerization: Catalyzes ring-opening polymerizations and other polymerization reactions.

References

- 1. magritek.com [magritek.com]

- 2. This compound | Fe(acac)2 | [CH3COCH=C(O)CH3]2Fe – Ereztech [ereztech.com]

- 3. Bis(acetylacetonato)iron(II) - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. scribd.com [scribd.com]

- 6. Bis(acetylacetonate)iron [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Molecular Structure of Bis(acetylacetonato)iron(II)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing a Seemingly Simple Coordination Complex

Bis(acetylacetonato)iron(II), denoted as Fe(acac)₂, is a coordination complex that, at first glance, appears to be a straightforward monomeric species. However, a deeper investigation into its molecular structure reveals a fascinating complexity that deviates from simple theoretical models. This guide provides a comprehensive exploration of the nuanced structural features of Fe(acac)₂, moving beyond a superficial overview to offer insights grounded in experimental evidence. Understanding these structural intricacies is paramount for professionals who utilize this compound as a precursor in synthesis, a catalyst, or a model system in bioinorganic chemistry.

I. The Solid-State Structure: A Departure from Monomeric Ideality

Contrary to what the simple formula Fe(C₅HⱇO₂)₂ might suggest, X-ray crystallography has unequivocally demonstrated that bis(acetylacetonato)iron(II) does not exist as a simple monomer in the solid state. Instead, it adopts a more complex dimeric structure with the formula [Fe(C₅HⱇO₂)₂]₂.[1]

I.I. A Tale of Two Iron Centers: Pentacoordinate and Octahedral Geometries

The dimeric structure of Fe(acac)₂ is characterized by the presence of two distinct iron centers with different coordination environments:

-

One Pentacoordinate Iron(II) Center: This iron atom is coordinated to five oxygen atoms.

-

One Octahedral Iron(II) Center: This iron atom is coordinated to six oxygen atoms.

This arrangement is facilitated by three of the acetylacetonato ligands acting as bridging ligands between the two iron centers.[1] This bridging is a critical feature that dictates the overall supramolecular assembly of the complex.

I.II. The Polymeric Nature and Ligand Influence

Further studies have revealed that the complexity of Fe(acac)₂ can extend beyond simple dimerization. In concentrated benzene solutions, it has been shown to form oligomers, approaching a hexameric state.[2] This tendency towards polymerization is influenced by the nature of the diketonate ligand. For instance, derivatives with fluorinated acetylacetonato ligands, such as bis(trifluoroacetylacetonato)iron(II) and bis(hexafluoroacetylacetonato)iron(II), exhibit a reduced tendency to polymerize, forming species with maximum polymerization numbers of 1.63 and 1.5, respectively.[2] This highlights the subtle interplay between ligand electronics and steric effects in governing the supramolecular structure.

In the presence of certain bidentate ligands, such as 1,2-bis(diphenylphosphino)ethane (dppe), Fe(acac)₂ can form a one-dimensional polymeric structure.[3] In this architecture, the dppe ligands bridge the iron centers, each of which adopts a trans-octahedral Fe(acac)₂(κ¹-dppe)₂ coordination environment.[3]

II. Behavior in Solution: A Dynamic Equilibrium

The structural landscape of bis(acetylacetonato)iron(II) becomes even more dynamic in solution. The dimeric solid-state structure is readily cleaved by Lewis bases (L) to form monomeric adducts with the general formula Fe(C₅HⱇO₂)₂L₂.[1] This reactivity is a key aspect of its utility as a soluble source of Fe(II) in organic media.[1]

II.I. Ligand Exchange and Equilibria

¹H NMR studies have provided significant insights into the solution behavior of Fe(acac)₂. In the presence of various ligands such as triethylamine, pyridine, and phosphines, a rapid ligand exchange equilibrium is observed on the NMR timescale.[3] This is evidenced by the presence of single, paramagnetically shifted signals for both the acetylacetonate and the added ligand protons, with chemical shifts that are dependent on the ligand-to-iron ratio.[3]

II.II. Solvent-Dependent Stability and Oxidation

The stability of Fe(acac)₂ in solution is highly dependent on the solvent. It is reportedly unstable in chloroform (CDCl₃) but stable in a range of other deuterated solvents including dichloromethane (CD₂Cl₂), benzene (C₆D₆), acetonitrile (CD₃CN), acetone-d₆, DMSO-d₆, THF-d₈, and methanol-d₈.[3]

A crucial consideration for researchers is the air-sensitivity of Fe(acac)₂. In solution and under aerobic conditions, it is readily oxidized to the more stable iron(III) complex, tris(acetylacetonato)iron(III) (Fe(acac)₃). Consequently, commercial samples of Fe(acac)₂ are often contaminated with significant amounts of Fe(acac)₃.[3]

III. Spectroscopic and Physicochemical Characterization

A combination of spectroscopic techniques and physical measurements provides a comprehensive profile of bis(acetylacetonato)iron(II).

III.I. Spectroscopic Signature

While detailed spectroscopic data for the dimeric Fe(acac)₂ is complex due to its paramagnetic nature, studies on related monomeric Fe(II) β-diketonate complexes provide valuable reference points. For instance, monomeric, octahedral Fe(II) complexes with facial N₃ ligands and a bidentate acetylacetonate ligand exhibit characteristic Fe-N and Fe-O bond lengths of approximately 2.170 Å and 2.087 Å, respectively, which are typical for high-spin six-coordinate Fe(II) complexes.[4]

III.II. Key Physicochemical Properties

The following table summarizes some of the key physicochemical properties of bis(acetylacetonato)iron(II).

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₄FeO₄ | [5][6][7] |

| Molar Mass | 254.061 g·mol⁻¹ | [5] |

| Appearance | Dark brown or nearly black powder | [1][6][8] |

| Melting Point | 170–171 °C (338–340 °F; 443–444 K)[1]; 175 °C (dec.) | [6][8] |

| Solubility | Soluble in organic solvents | [9] |

| Air Sensitivity | Air-sensitive | [1] |

IV. Experimental Protocols: Synthesis and Characterization

The synthesis and characterization of bis(acetylacetonato)iron(II) require careful handling due to its air sensitivity.

IV.I. Synthesis of Bis(acetylacetonato)iron(II) Dihydrate

A common method for the preparation of the dihydrate adduct involves the reaction of a ferrous salt with 2,4-pentanedione in the presence of a base.[1]

Protocol:

-

Dissolve 25 g of FeCl₂·4H₂O in 50 mL of deoxygenated water containing a small amount of sodium dithionite. The dithionite serves to reduce any trace amounts of ferric iron impurities.

-

In a separate flask, prepare a solution containing 27.3 mL of hexahydropyridine and 28.1 mL of acetylacetone in 300 mL of deoxygenated water.

-

Add the iron(II) chloride solution to the acetylacetone solution.

-

Stir the reaction mixture for 15 minutes, during which a brownish-yellow precipitate will form.

-

Filter the precipitate and wash sequentially with deoxygenated water, ethanol, and diethyl ether.

-

The resulting product is the dihydrate, Fe(acac)₂·2H₂O.

IV.II. Preparation of Anhydrous Bis(acetylacetonato)iron(II)

The anhydrous complex can be obtained by dehydration of the dihydrate.

Protocol:

-

Transfer the synthesized Fe(acac)₂·2H₂O to a vacuum dryer.

-

Dry the solid under vacuum (0.133 Pa) for 6 hours.

-

Gently heat the yellow powder to 90 °C under a pressure of 0.133 Pa and maintain these conditions for at least 12 hours to ensure complete removal of the coordinated water molecules.

-

The resulting yellow-brown crystal is anhydrous Fe(acac)₂.[8]

IV.III. Structural Characterization Workflow

A typical workflow for the comprehensive structural characterization of bis(acetylacetonato)iron(II) is outlined below.

Caption: Workflow for the synthesis and structural elucidation of Fe(acac)₂.

V. Concluding Remarks for the Advanced Practitioner

The molecular structure of bis(acetylacetonato)iron(II) serves as a compelling case study in coordination chemistry, demonstrating that a simple chemical formula can belie a rich and complex structural reality. For researchers in materials science, catalysis, and drug development, a thorough understanding of its tendency to form dimeric and higher-order oligomeric structures in the solid state, as well as its dynamic ligand exchange equilibria in solution, is essential for predictable and reproducible experimental outcomes. The inherent air sensitivity and propensity for oxidation to the Fe(III) state are critical practical considerations that must be managed to ensure the integrity of the compound in any application. Future research may further explore the controlled formation of specific oligomeric structures and their corresponding reactivities, opening new avenues for the application of this versatile iron complex.

VI. References

-

Wikipedia. (n.d.). Bis(acetylacetonato)iron(II). Retrieved from --INVALID-LINK--

-

Ciancanelli, R., et al. (2002). Ligand Adducts of Bis(acetylacetonato)iron(II): A ¹H NMR Study. Inorganic Chemistry, 41(25), 6796-6804. Retrieved from --INVALID-LINK--

-

NIST. (n.d.). Bis(acetylacetonate)iron. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

-

Park, H., et al. (2012). Fe(II) Complexes That Mimic the Active Site Structure of Acetylacetone Dioxygenase: O₂ and NO Reactivity. Inorganic Chemistry, 51(20), 10876-10889. Retrieved from --INVALID-LINK--

-

ECHEMI. (n.d.). Iron(II) acetylacetonate. Retrieved from --INVALID-LINK--

-

Stults, B. R., et al. (1976). The Polymeric Nature of Bis(acetylacetonato)-, Bis(trifluoroacetylacetonato)-, Bis(hexafluoroacetylacetonato)-, and Bis(2,2,6,6-tetramethylheptane-3,5-dionato)-iron(II). Inorganic Chemistry, 15(7), 1623-1628. Retrieved from --INVALID-LINK--

-

Richers, C. P., et al. (2015). Crystal structure of bis(acetylacetonato-κ²O,O′)(tetrahydrofuran-κO)(trifluoromethanesulfonato-κO)iron(III). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1165-1168. Retrieved from --INVALID-LINK--

-

Cheméo. (n.d.). Bis(acetylacetonate)iron. Retrieved from --INVALID-LINK--

-

Richers, C. P., et al. (2015). Crystal structure of bis(acetylacetonato-κ²O,O′)(tetrahydrofuran-κO)(trifluoromethanesulfonato-κO)iron(III). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1165-1168. Retrieved from --INVALID-LINK--

-

Wikipedia. (n.d.). Metal acetylacetonates. Retrieved from --INVALID-LINK--

-

Kretzschmar, R., et al. (2021). FeIII, CuII and ZnII Complexes of the Rigid 9-Oxido-phenalenone Ligand—Spectroscopy, Electrochemistry, and Cytotoxic Properties. Molecules, 26(8), 2197. Retrieved from --INVALID-LINK--

-

Rad, M., Mahigir, N., & Ahmadi, R. (2017). Crystal structure of a third polymorph of tris(acetylaceton)iron(III). Slideshare. Retrieved from --INVALID-LINK--

-

Moore, S. (n.d.). Preparation and Characterisation of Metal Acetylacetonate Complexes. Magritek. Retrieved from --INVALID-LINK--

-

Al-Yasari, A., et al. (2023). Theoretical Study of Spectroscopic Properties of Fe(III)(acac)₃ Under All-Electron Scalar Relativistic Effects. Molecules, 28(13), 5183. Retrieved from --INVALID-LINK--

-

Ben-Hadda, T., et al. (2016). Synthesis and Characterization of the mixed ligand complexes [M(acac)₂(H₂O)n] and [M(acac)₂(caf)₂] (M=Mn(II), Co(II), Ni(II), Cu(II) and Zn(II)) and their antibacterial activity. Chemical Science Review and Letters, 5(19), 242-249. Retrieved from --INVALID-LINK--

-

ChemBK. (n.d.). Bis(acetylacetonato)iron. Retrieved from --INVALID-LINK--

-

Ghaffar, A., et al. (2021). Towards Iron(II) Complexes with Octahedral Geometry: Synthesis, Structure and Photophysical Properties. Molecules, 26(16), 4945. Retrieved from --INVALID-LINK--

References

- 1. Bis(acetylacetonato)iron(II) - Wikipedia [en.wikipedia.org]

- 2. aminer.cn [aminer.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fe(II) Complexes That Mimic the Active Site Structure of Acetylacetone Dioxygenase: O2 and NO Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bis(acetylacetonate)iron [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. chemeo.com [chemeo.com]

- 8. chembk.com [chembk.com]

- 9. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Moisture Sensitivity of Iron(II) Acetylacetonate

Introduction

Iron(II) acetylacetonate, formally known as bis(acetylacetonato)iron(II) or Fe(acac)₂, is a coordination complex of significant interest in chemical synthesis, catalysis, and materials science.[1] Its utility as a precursor for iron-containing compounds, a catalyst in organic reactions, and in the deposition of thin films via chemical vapor deposition (CVD) and atomic layer deposition (ALD) is well-established.[1] Despite its versatility, the efficacy and reproducibility of processes involving Fe(acac)₂ are critically dependent on its purity and integrity. A primary challenge in its application is its pronounced sensitivity to moisture and, by extension, to air.[2] This guide provides an in-depth exploration of the chemical principles underlying this sensitivity, outlines field-proven protocols for its handling and storage, and details methods for the characterization of its degradation.

I. The Chemical Nature of this compound

This compound is a red to brown powder with the molecular formula C₁₀H₁₄FeO₄.[1] While often represented as a simple monomeric species, X-ray crystallography has revealed that in its anhydrous form, it exists as a dimer, [Fe(C₅H₇O₂)₂]₂.[2] This dimeric structure features both pentacoordinate and hexacoordinate iron centers bridged by acetylacetonate ligands.[2] The compound is valued as an anhydrous, organic-soluble source of the ferrous ion, Fe(II).[2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄FeO₄ | [1] |

| Molecular Weight | 254.06 g/mol | [1] |

| Appearance | Red to brown powder | [1] |

| Melting Point | ~175-210°C | [1][3] |

| Solubility | Soluble in organic solvents like toluene; slightly soluble in water. | |

| Key Characteristic | Air and moisture sensitive | [1][2] |

II. The Dual Threat: Hydrolysis and Oxidation

The primary vulnerability of this compound stems from its susceptibility to two interconnected degradation pathways initiated by moisture: hydrolysis and oxidation. The presence of water can lead to the displacement of the acetylacetonate (acac) ligands, while the presence of atmospheric oxygen facilitates the oxidation of the iron(II) center to the more stable iron(III) state.

Mechanism of Degradation

-

Hydrolysis: The initial step in the degradation process is the reaction with water. The dimeric structure of anhydrous Fe(acac)₂ is readily cleaved by Lewis bases, including water, to form monomeric adducts.[2] This can lead to the formation of hydrated species, such as the dihydrate Fe(acac)₂(H₂O)₂. Further hydrolysis can displace the acetylacetonate ligands, ultimately leading to the formation of iron(II) hydroxide.

-

Oxidation: The ferrous (Fe²⁺) center in this compound is readily oxidized to the ferric (Fe³⁺) state in the presence of oxygen. This process is significantly accelerated in the presence of water. The oxidation of Fe(II) to Fe(III) is a complex process that can proceed through several parallel reactions involving various hydrolyzed iron species.[4] The overall result is the conversion of the desired Fe(II) complex into iron(III) species, most commonly the highly stable tris(acetylacetonato)iron(III), Fe(acac)₃, a red, air-stable solid.

The overall degradation can be conceptualized as follows:

Caption: Degradation pathway of this compound in the presence of moisture and air.

The consequences of this degradation are severe for researchers. The presence of Fe(III) impurities can alter the reactivity, catalytic activity, and physical properties of the material, leading to inconsistent and unreliable experimental results.

III. Best Practices for Handling and Storage

Given its sensitivity, the successful use of this compound hinges on the rigorous exclusion of air and moisture.[5] This necessitates the use of inert atmosphere techniques.

Inert Atmosphere Techniques

The two primary methods for handling air-sensitive compounds are the use of a glovebox or Schlenk line techniques.[6][7]

-

Glovebox: A glovebox provides a sealed environment filled with an inert gas (typically nitrogen or argon) with very low levels of oxygen and moisture (<0.1 ppm).[5] This is the preferred method for manipulating and storing this compound.[7]

-

Schlenk Line: A Schlenk line is a glass manifold that allows for the evacuation of air from glassware and backfilling with an inert gas.[6] This technique is suitable for reactions and transfers but requires more technical skill to maintain a strictly inert environment.

Protocol for Handling and Weighing in a Glovebox

-

Preparation: Ensure the glovebox atmosphere is stable with low oxygen and moisture levels. All glassware, spatulas, and weighing paper should be brought into the glovebox and allowed to equilibrate with the inert atmosphere. It is advisable to pre-dry glassware in an oven (e.g., at 150°C) before introducing it into the glovebox.[7]

-

Equilibration: Allow the sealed container of this compound to equilibrate to the glovebox temperature before opening to prevent condensation of any residual moisture.

-

Dispensing: Carefully open the container and dispense the required amount of the solid onto weighing paper or directly into a tared reaction vessel. Work efficiently to minimize the time the bulk material is exposed even to the glovebox atmosphere.

-

Sealing: Tightly reseal the main container of this compound immediately after dispensing. For long-term storage, consider sealing the container with paraffin film as an extra precaution.

-

Transfer: The weighed sample can then be added to a reaction flask within the glovebox. If the reaction is to be performed outside the glovebox, the flask must be securely sealed with a septum or stopcock before removal.

Caption: Standard workflow for handling this compound in a glovebox.

Storage Recommendations

Proper storage is crucial for maintaining the integrity of this compound.[5]

-

Primary Container: The compound should be stored in a tightly sealed, air-tight container.[1]

-

Environment: The ideal storage location is inside a glovebox with a continuously maintained inert atmosphere.[5][7]

-

Temperature: Store at room temperature (10°C - 25°C) under an inert gas like nitrogen.[3]

-

Light: Protect from direct sunlight, as photochemical decomposition can also occur with some sensitive compounds.[5]

IV. Detection and Characterization of Degradation

Monitoring the purity of this compound is essential. Several analytical techniques can be employed to detect the presence of moisture and the Fe(III) oxidation product.

Visual Inspection

A preliminary assessment can be made by visual inspection. Anhydrous this compound is typically a dark, nearly black or reddish-brown solid.[1][2] The presence of its common oxidation product, tris(acetylacetonato)iron(III), which is a vibrant red-orange crystalline solid, can alter the color and texture of the material. However, this is not a quantitative or definitive method.

Spectroscopic Methods

Spectroscopic techniques are powerful tools for identifying and quantifying the oxidation of Fe(II) to Fe(III).

-

UV-Vis Spectroscopy: Iron(II) and iron(III) acetylacetonate complexes have distinct electronic absorption spectra. The formation of Fe(III) species can be monitored by the appearance of characteristic absorption bands. For instance, the Fe(III)-thiocyanate complex exhibits a strong absorbance around 480 nm, a principle that can be adapted to quantify Fe(III) impurities after appropriate sample preparation.[8][9]

-

X-ray Absorption Spectroscopy (XAS): L-edge XAS is particularly sensitive to the oxidation state of transition metals. The L-edge spectra of Mn(II)(acac)₂ and Mn(III)(acac)₃, analogues of the iron complexes, are strikingly different, demonstrating the utility of this technique for definitively assigning oxidation states.[10]

Protocol for Spectrophotometric Quantification of Fe(III) Impurity (Thiocyanate Method Adaptation)

This protocol is based on the well-established reaction between Fe(III) and thiocyanate (SCN⁻) to form a intensely colored complex, [Fe(SCN)(H₂O)₅]²⁺.

-

Stock Solutions:

-

Prepare a standard Fe(III) solution (e.g., from FeCl₃ or Fe(NO₃)₃·9H₂O) of known concentration in a dilute acidic solution (e.g., 0.1 M HCl) to prevent hydrolysis.

-

Prepare a potassium thiocyanate (KSCN) solution (e.g., 1 M in deionized water).

-

-

Calibration Curve:

-

Create a series of Fe(III) standards of varying concentrations (e.g., 0.5 to 5 ppm).

-

To each standard, add an excess of the KSCN solution and dilute to a final volume with a suitable solvent mixture (e.g., 70% acetone in water can enhance sensitivity).[8]

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max), typically around 480 nm.[8]

-

Plot absorbance versus concentration to generate a calibration curve.

-

-

Sample Analysis:

-

Accurately weigh a sample of the this compound and dissolve it in a known volume of an appropriate organic solvent that is miscible with the aqueous thiocyanate solution (e.g., acetone).

-

Treat an aliquot of this solution with the KSCN reagent in the same manner as the standards.

-

Measure the absorbance of the sample at λ_max.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of Fe(III) in the sample solution.

-

Calculate the weight percentage of the Fe(III) impurity in the original solid sample.

-

V. Synthesis of Anhydrous this compound

For applications requiring the highest purity, synthesizing the compound in the laboratory may be necessary. The synthesis itself must be conducted under strictly anaerobic conditions.

Protocol for Synthesis

This procedure is adapted from established methods and must be performed using Schlenk techniques or in a glovebox.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine a ferrous salt (e.g., iron(II) chloride, FeCl₂) with 2,4-pentanedione (acetylacetone).[2] The reaction is typically carried out in an aqueous solution.

-

Base Addition: Slowly add a base (e.g., ammonia solution or sodium acetate) to deprotonate the acetylacetone, facilitating its coordination to the Fe(II) center.[11] The base should be added dropwise with vigorous stirring under a positive pressure of inert gas.

-

Precipitation: The this compound will precipitate from the solution. The mixture should be stirred for a period to ensure complete reaction.

-

Isolation and Washing: The solid product is isolated by filtration under inert atmosphere (e.g., using a Schlenk filter stick or by filtration inside a glovebox). It should be washed with deoxygenated water to remove salts, followed by a volatile, deoxygenated organic solvent (e.g., diethyl ether) to aid in drying.

-

Drying: The product must be thoroughly dried under high vacuum to remove all traces of water and solvent. This is a critical step to ensure the anhydrous nature of the final product. The final product is an air-sensitive, sublimable solid.[2]

Conclusion

The utility of this compound in research and development is undeniable, but its inherent sensitivity to moisture and air presents a significant challenge. Successful application demands a thorough understanding of its degradation pathways—hydrolysis and oxidation—and the disciplined application of inert atmosphere techniques. By adhering to the stringent handling, storage, and characterization protocols outlined in this guide, researchers can ensure the integrity of their material, leading to more reliable, reproducible, and successful outcomes in their scientific endeavors.

References

- 1. This compound | Fe(acac)2 | [CH3COCH=C(O)CH3]2Fe – Ereztech [ereztech.com]

- 2. Bis(acetylacetonato)iron(II) - Wikipedia [en.wikipedia.org]

- 3. This compound | 14024-17-0 | PAA02417 [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. ossila.com [ossila.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. molan.wdfiles.com [molan.wdfiles.com]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. Probing the oxidation state of transition metal complexes: a case study on how charge and spin densities determine Mn L-edge X-ray absorption energies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Decomposition of Iron(II) Acetylacetonate (Fe(acac)₂)

Executive Summary

Iron(II) acetylacetonate, Fe(acac)₂, is a crucial organometallic precursor in advanced materials science and catalysis. Its utility in fabricating iron-containing nanoparticles, depositing thin films via Chemical Vapor Deposition (CVD), and catalyzing organic reactions is fundamentally governed by its thermal decomposition characteristics.[1] A precise understanding of the temperature at which Fe(acac)₂ breaks down, the mechanism of this decomposition, and the factors that influence it is paramount for achieving reproducible and targeted outcomes in these high-value applications. This guide provides an in-depth analysis of the thermal decomposition profile of Fe(acac)₂, detailing the analytical methodologies used for its characterization, the causality behind experimental choices, and a summary of key thermal data for researchers and drug development professionals.

The Chemical and Structural Identity of this compound

Molecular Profile and Structural Uniqueness

This compound (IUPAC name: Bis(acetylacetonato)iron(II); Formula: C₁₀H₁₄FeO₄) is a coordination complex that is frequently utilized as an air-sensitive, red to brown solid.[1] A critical and often overlooked feature of anhydrous Fe(acac)₂ is its dimeric structure, [Fe(C₅H₇O₂)₂]₂.[2] Unlike the monomeric iron(III) analogue, Fe(acac)₃, this dimeric form features two distinct iron centers: one is octahedral and the other is pentacoordinate, with three of the acetylacetonate ligands bridging the two metal centers.[2] This structural complexity can influence its reactivity and decomposition pathway compared to other metal acetylacetonates.

Significance in Scientific Applications

The controlled thermal degradation of Fe(acac)₂ is the cornerstone of its utility. In the synthesis of magnetic nanoparticles, for instance, Fe(acac)₂ is decomposed in high-boiling point solvents to produce highly crystalline iron oxide nanoparticles (e.g., magnetite, Fe₃O₄).[3] The temperature of this process directly dictates nanoparticle size, morphology, and magnetic properties. Similarly, in CVD and Atomic Layer Deposition (ALD) processes, the volatility and clean decomposition of Fe(acac)₂ are essential for growing uniform, high-purity iron or iron oxide thin films.[1]

The Thermal Decomposition Profile of Fe(acac)₂

Decomposition Temperature: A Range of Observations

The thermal decomposition of Fe(acac)₂ is not defined by a single, universally agreed-upon temperature but rather by a temperature range that is highly dependent on experimental conditions. The process is often conflated with its melting point, as decomposition can begin concurrently. Literature values report a melting and/or decomposition onset between 170 °C and 210 °C.[1][2] Thermogravimetric analysis (TGA) reveals that the primary decomposition event for Fe(II) acetylacetonate occurs within a range of 150–325 °C, with Differential Scanning Calorimetry (DSC) showing a corresponding decomposition peak centered around 275 °C under specific conditions.[4]

Decomposition Mechanism and Byproducts

The thermal decomposition of Fe(acac)₂ involves the cleavage of the iron-oxygen bonds and the subsequent breakdown of the acetylacetonate (acac) ligands. The nature of the final solid product is critically dependent on the surrounding atmosphere.

-

In an inert atmosphere (e.g., N₂, Ar): Decomposition primarily yields iron oxides (like wüstite, FeO, or magnetite, Fe₃O₄) or, at higher temperatures, metallic iron.

-

In an oxidizing atmosphere (e.g., Air): The process leads to the formation of higher-oxidation-state iron oxides, such as maghemite (γ-Fe₂O₃) or hematite (α-Fe₂O₃).[5]

The gaseous byproducts are primarily fragments of the acetylacetonate ligand, with acetone and carbon dioxide being the most common products identified in studies of various metal acetylacetonates.[6]

Caption: A simplified diagram of the Fe(acac)₂ thermal decomposition process.

Critical Factors Influencing Decomposition

The precise decomposition temperature and product distribution are not intrinsic constants but are influenced by several experimental variables:

-

Heating Rate: In thermal analysis techniques like TGA, higher heating rates can kinetically shift the observed decomposition onset to a higher temperature. A standard rate of 5-10 °C/min is often used for comparability.

-

Atmosphere: As detailed above, the presence or absence of an oxidant is arguably the most significant factor in determining the chemical nature of the solid residue.

-

Coordinating Solvents/Additives: In nanoparticle synthesis, high-boiling point solvents and coordinating ligands like oleylamine or oleic acid can interact with the Fe(acac)₂ precursor.[7] This can stabilize the complex, form adducts, or facilitate ligand exchange, thereby altering the decomposition profile. The decomposition temperature has been observed to be as low as 170 °C in dibenzyl ether and oleylamine.[7]

Methodologies for Thermal Characterization

A multi-faceted analytical approach is required to fully characterize the thermal decomposition of Fe(acac)₂. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides the most comprehensive picture.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing quantitative data on decomposition events.

Experimental Protocol: TGA of Fe(acac)₂

-

Sample Preparation: Accurately weigh 5-10 mg of Fe(acac)₂ into a ceramic (e.g., alumina) or platinum TGA pan.

-

Scientist's Note: A small sample mass minimizes thermal gradients within the sample, ensuring a more uniform decomposition and sharper transition on the resulting thermogram.

-

-

Instrument Setup:

-

Place the pan in the TGA furnace.

-

Purge the system with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis.

-

Rationale: This step is critical to remove any residual oxygen, ensuring that the intrinsic thermal decomposition is observed rather than an oxidative process.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Rationale: A 10 °C/min heating rate is a widely accepted standard that balances analysis time with resolution.

-

-

Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (T_onset) and the total mass loss associated with the decomposition of the organic ligands.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference, revealing endothermic and exothermic transitions.

Experimental Protocol: DSC of Fe(acac)₂

-

Sample Preparation: Accurately weigh 2-5 mg of Fe(acac)₂ into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as the reference.

-

Scientist's Note: Hermetic sealing is crucial to contain any volatile decomposition products and prevent their energy of vaporization from interfering with the measurement of the decomposition endotherm/exotherm.

-

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program: Use the same thermal program as the TGA analysis (e.g., ramp from 30 °C to 400 °C at 10 °C/min) to allow for direct correlation of events.

-

Data Analysis: Plot the heat flow versus temperature. An endothermic peak (heat absorption) is expected for the bond-breaking associated with decomposition.[8] Correlate the temperature of the DSC peak with the mass loss event observed in the TGA thermogram.

Caption: A workflow diagram for the comprehensive thermal analysis of Fe(acac)₂.

Summary of Thermal Decomposition Data

The following table consolidates the key thermal data for Fe(acac)₂, providing a quick reference for researchers. It is important to note the conditions under which these values were obtained.

| Parameter | Reported Value (°C) | Analytical Technique | Key Considerations | Reference(s) |

| Melting Point / Onset | 170 - 182 | Visual / Capillary | Often coincides with the start of decomposition. | [2] |

| Melting Point / Onset | ~210 | Not Specified | Higher end of the reported range. | [1] |

| Decomposition Range | 150 - 325 | TGA | Broad range observed in an impregnated sample. | [4] |

| Decomposition Peak | ~275 | DSC | Represents the point of maximum decomposition rate. | [4] |

Conclusion

The thermal decomposition of this compound is a complex process governed by its unique dimeric structure and highly sensitive to experimental conditions such as atmosphere, heating rate, and the presence of coordinating species. While a general decomposition range of 170-300 °C is observed, precise control and characterization using robust analytical techniques like TGA and DSC are indispensable for its successful application in materials synthesis. Understanding the causality behind experimental choices—such as the necessity of an inert atmosphere for studying intrinsic stability or the use of hermetically sealed pans in DSC—empowers researchers to move from simple observation to controlled manipulation of this versatile precursor.

References

- 1. This compound | Fe(acac)2 | [CH3COCH=C(O)CH3]2Fe – Ereztech [ereztech.com]

- 2. Bis(acetylacetonato)iron(II) - Wikipedia [en.wikipedia.org]

- 3. Manganese Oxide Nanoparticle Synthesis by Thermal Decomposition of Manganese(II) Acetylacetonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdmf.org.br [cdmf.org.br]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Iron(II) Acetylacetonate as a Catalyst in Cross-Coupling Reactions

Introduction: The Rise of Iron Catalysis in Modern Synthesis

In the landscape of synthetic chemistry, cross-coupling reactions are a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1] For decades, this field has been dominated by precious metal catalysts, particularly those based on palladium and nickel.[2][3] However, the high cost, toxicity, and limited abundance of these metals have driven a paradigm shift towards more sustainable and economical alternatives.[4] Iron, being the second most abundant metal in the Earth's crust, has emerged as a frontrunner in this pursuit due to its low cost, low toxicity, and unique reactivity.[3][4]

Iron(II) acetylacetonate, Fe(acac)₂, is a highly versatile and user-friendly pre-catalyst for a wide range of cross-coupling reactions.[5][6] This air-stable, reddish-brown powder is soluble in many organic solvents, making it a convenient choice for researchers in both academic and industrial settings.[7][8][9] Its application spans across various transformations, including Kumada-Tamao-Corriu, Suzuki-Miyaura, and Buchwald-Hartwig type couplings.[3][5][10] This guide provides an in-depth exploration of the catalytic prowess of Fe(acac)₂, offering detailed mechanistic insights and practical, field-proven protocols for its effective implementation.

The Catalyst: Understanding this compound

This compound, [CH₃COCH=C(O)CH₃]₂Fe, is a coordination complex where an iron atom in the +2 oxidation state is chelated by two acetylacetonate ligands.[7][9] While Fe(acac)₂ itself is a pre-catalyst, the catalytically active species is generated in situ. The precise nature of the active catalyst is a subject of ongoing research and is believed to be highly dependent on the reaction conditions, including the choice of nucleophile, electrophile, and any additives.[11][12] Mechanistic studies suggest the involvement of low-valent iron species, potentially Fe(0) or Fe(I), or even "inorganic Grignard reagents" of the formal composition [Fe(MgX)₂].[2][10][13] The acetylacetonate ligands are readily displaced by the reactants, initiating the catalytic cycle.

Kumada-Tamao-Corriu Coupling: A Workhorse Reaction

The Kumada-Tamao-Corriu coupling, which forges a C-C bond between a Grignard reagent and an organic halide, is one of the most well-established applications of iron catalysis.[3][14] Fe(acac)₂ has proven to be a highly effective pre-catalyst for this transformation, particularly for the coupling of aryl Grignard reagents with alkyl halides.[15][16]

Mechanistic Considerations

While the exact mechanism is debated, a plausible catalytic cycle for the iron-catalyzed Kumada coupling is depicted below. The cycle is thought to involve the reduction of the Fe(II) pre-catalyst by the Grignard reagent to a more reactive low-valent iron species. This is followed by oxidative addition of the alkyl halide to the iron center, transmetalation with the Grignard reagent, and subsequent reductive elimination to yield the cross-coupled product and regenerate the active iron catalyst.[2][17]

Caption: Proposed catalytic cycle for the Fe-catalyzed Kumada coupling.

Protocol: Fe(acac)₂-Catalyzed Cross-Coupling of an Aryl Grignard Reagent with an Alkyl Halide

This protocol provides a general procedure for the cross-coupling of an aryl Grignard reagent with a primary or secondary alkyl halide. The use of N,N,N',N'-tetramethylethylenediamine (TMEDA) is often beneficial for improving yields and suppressing side reactions.[15]

Materials:

-

This compound (Fe(acac)₂)

-

Alkyl halide

-

Aryl Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Experimental Workflow:

Caption: General workflow for Fe-catalyzed cross-coupling reactions.

Step-by-Step Procedure:

-

Reaction Setup: Under an inert atmosphere of nitrogen or argon, add Fe(acac)₂ (e.g., 5 mol%) and the alkyl halide (1.0 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous THF to the flask. If using TMEDA, add it at this stage (typically 1.0-2.0 equiv).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Grignard Addition: Slowly add the aryl Grignard reagent (e.g., 1.2 equiv) dropwise to the stirred reaction mixture over a period of 10-15 minutes. Slow addition is crucial to prevent the formation of excessive homocoupling products and catalyst deactivation.[2]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for the specified time (typically 1-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.

Troubleshooting and Key Considerations:

-

Moisture Sensitivity: Grignard reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and solvents are anhydrous.

-

Homocoupling: The formation of biaryl homocoupling products can be an issue. Slow addition of the Grignard reagent at low temperature can minimize this side reaction.[2]

-

Substrate Scope: While this protocol is robust for many substrates, highly functionalized or sterically hindered partners may require optimization of reaction conditions (e.g., catalyst loading, temperature, reaction time).

Suzuki-Miyaura Coupling: Expanding the Scope

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a cornerstone of modern synthetic chemistry.[18][19] While palladium has been the traditional catalyst, iron-based systems have emerged as a viable alternative.[20][21] Fe(acac)₂ can catalyze the coupling of alkyl halides with arylboronic esters, a transformation that is often challenging with traditional palladium catalysts.[20]

Mechanistic Insights

The mechanism of the iron-catalyzed Suzuki-Miyaura reaction is still under investigation but is believed to differ from the classical Pd-catalyzed cycle. It may involve the formation of carbon-centered radical intermediates.[20] The base plays a crucial role in activating the organoboron species.

Protocol: Fe(acac)₂-Catalyzed Suzuki-Miyaura Coupling of an Alkyl Halide with an Arylboronic Ester

This protocol is adapted from literature procedures for the iron-catalyzed coupling of alkyl halides with arylboronic esters.[20]

Materials:

-

This compound (Fe(acac)₂)

-

Alkyl halide

-

Arylboronic acid pinacol ester

-

Lithium amide base (e.g., LiHMDS)

-

Anhydrous 1,4-dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard workup and purification reagents

Step-by-Step Procedure:

-

Reaction Setup: In a glovebox, add Fe(acac)₂ (e.g., 5 mol%), the arylboronic ester (1.5 equiv), and the lithium amide base (2.0 equiv) to a vial.

-

Solvent and Substrate Addition: Add anhydrous 1,4-dioxane followed by the alkyl halide (1.0 equiv).

-

Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., 80 °C) for the specified time (typically 12-24 hours).

-

Workup: After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield the arylated product.

Data Summary: Performance of Fe(acac)₂ in Cross-Coupling Reactions

| Reaction Type | Electrophile | Nucleophile | Catalyst Loading (mol%) | Solvent | Additive | Temp (°C) | Yield (%) | Reference |

| Kumada | Primary/Secondary Alkyl Halides | Aryl Grignard | 3-5 | THF | TMEDA | 0 to RT | 70-95 | [15][16] |

| Kumada | Aryl Chlorides | Alkyl Grignard | 5 | THF/NMP | None | 0 to RT | >95 | [22] |

| Suzuki-Miyaura | Alkyl Halides | Arylboronic Esters | 5 | 1,4-Dioxane | Li-amide base | 80 | up to 89 | [20] |

| Alkenyl Iodide Coupling | Alkenyl Iodides | Alkyllithium | 10 | Toluene | DavePhos | 23 | 60-90 | [23] |

Beyond C-C Bonds: Emerging Applications

The utility of iron catalysis extends beyond traditional C-C bond formation. Research is actively exploring iron-catalyzed C-N and C-O cross-coupling reactions, analogous to the Buchwald-Hartwig amination.[24][25] While still an evolving area, preliminary results using iron catalysts, including systems that can be generated from Fe(acac)₂, show promise for the development of more sustainable amination and etherification methodologies.[26]

Conclusion: A Sustainable Future for Cross-Coupling

This compound stands out as a practical, efficient, and economical pre-catalyst for a variety of cross-coupling reactions. Its adoption aligns with the principles of green chemistry by replacing precious metals with an earth-abundant and benign alternative.[4] The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of iron catalysis in their synthetic endeavors, paving the way for more sustainable and innovative chemical synthesis in both academic and industrial laboratories.

References

- 1. Organometallic chemistry - Wikipedia [en.wikipedia.org]

- 2. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in iron-catalysed cross coupling reactions and their mechanistic underpinning - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QI00295H [pubs.rsc.org]

- 4. Iron-Catalyzed Cross-Couplings in the Synthesis of Pharmaceuticals: In Pursuit of Sustainability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. nbinno.com [nbinno.com]

- 7. CAS 14024-17-0: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound | 14024-17-0 | PAA02417 [biosynth.com]

- 9. This compound | Fe(acac)2 | [CH3COCH=C(O)CH3]2Fe – Ereztech [ereztech.com]

- 10. researchgate.net [researchgate.net]

- 11. Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Kumada coupling - Wikipedia [en.wikipedia.org]

- 15. Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents [organic-chemistry.org]

- 16. Iron-catalyzed Grignard cross-coupling with alkyl halides possessing beta-hydrogens. | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Iron-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions between Alkyl Halides and Unactivated Arylboronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. macmillan.princeton.edu [macmillan.princeton.edu]

- 23. Iron-Catalyzed Cross-Coupling of Alkyllithium and Alkenyl Iodides - ChemistryViews [chemistryviews.org]

- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 25. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 26. researchgate.net [researchgate.net]

Application Note & Protocol: Synthesis of Iron Oxide Nanoparticles Using Iron(II) Acetylacetonate as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Iron Oxide Nanoparticles and the Role of Fe(acac)₂

Iron oxide nanoparticles (IONPs) have emerged as a pivotal platform in nanomedicine, particularly in drug delivery and diagnostics.[1][2] Their biocompatibility, superparamagnetic properties, and the ability to be functionalized for targeted delivery make them highly attractive for therapeutic applications.[2][3][4] The synthesis method and choice of precursor are critical determinants of the final nanoparticles' physicochemical properties, including size, crystallinity, and magnetic behavior, which in turn dictate their in vivo performance.[3][5]

Iron(II) acetylacetonate, Fe(acac)₂, is an organometallic compound that serves as an excellent precursor for the synthesis of high-quality IONPs. Its use, particularly in thermal decomposition methods, offers several advantages over traditional aqueous co-precipitation techniques, such as improved control over particle size distribution and enhanced crystallinity.[3] The acetylacetonate ligands have a high degree of resonance stabilization, making them effective leaving groups during the synthesis process.[6] This application note provides a detailed guide to the synthesis of IONPs using Fe(acac)₂ as a precursor, focusing on the underlying chemical principles and offering robust protocols for reproducible results.

The Chemistry of Fe(acac)₂ Decomposition for IONP Formation

The thermal decomposition of Fe(acac)₂ in a high-boiling point organic solvent is a common and effective method for producing monodisperse IONPs.[7] The process involves the heating of the precursor in the presence of surfactants, which act as stabilizing agents to control particle growth and prevent aggregation.[3][8]

The decomposition of the Fe(acac)₃ precursor, a related and commonly used alternative, has been shown to begin around 200°C with the loss of acetylacetonate ligands.[9] This process can be influenced by the presence of other reagents. For instance, oleylamine can act as a reducing agent, facilitating the reduction of Fe³⁺ to Fe²⁺, a key step in the formation of magnetite (Fe₃O₄).[9] While Fe(acac)₂ already contains iron in the +2 oxidation state, the reaction environment can still influence the final iron oxide phase. Studies have suggested that acetylacetonate ligands can prevent the reduction of Fe(III) to Fe(II), which can influence the crystalline structure of the resulting nanoparticles.[10] The decomposition of Fe(acac)₃ can also generate gaseous byproducts like acetone and carbon dioxide.[11]

The general mechanism can be conceptualized in the following stages:

-

Decomposition: At elevated temperatures, the Fe(acac)₂ precursor decomposes, releasing iron atoms.

-

Nucleation: The liberated iron atoms aggregate to form small nuclei. This is a critical step that is often initiated by holding the reaction at an intermediate temperature.[12]

-

Growth: The nuclei grow into larger nanoparticles by incorporating more iron atoms from the solution. The presence of surfactants like oleic acid and oleylamine is crucial at this stage to control the growth rate and stabilize the newly formed particles.[7]

The choice of solvent, surfactants, reaction temperature, and time are all critical parameters that can be tuned to control the size, shape, and magnetic properties of the final IONPs.[3]

Detailed Synthesis Protocols

This section provides two detailed protocols for the synthesis of iron oxide nanoparticles using Fe(acac)₂ as a precursor.

Protocol 1: Thermal Decomposition in an Organic Solvent

This protocol is adapted from established methods for the synthesis of monodisperse IONPs and is suitable for producing high-quality nanoparticles for research and preclinical studies.[7]

Materials:

-

This compound (Fe(acac)₂)

-

1-Octadecene (ODE)

-

Oleic acid

-

Oleylamine

-

Ethanol

-

Hexane

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with a temperature controller

-

Condenser

-

Magnetic stirrer

-

Schlenk line or nitrogen/argon gas inlet

-

Centrifuge

Step-by-Step Procedure:

-

In a three-neck flask, combine Fe(acac)₂ (e.g., 2 mmol), 1-octadecene (e.g., 20 mL), oleic acid (e.g., 6 mmol), and oleylamine (e.g., 6 mmol).

-

The flask is then connected to a Schlenk line and a condenser.

-

Under a gentle flow of nitrogen or argon, heat the mixture to 120°C and maintain this temperature for 30 minutes to remove water and oxygen.[9]

-

Increase the temperature to 200°C and hold for 2 hours.

-

Further, increase the temperature to reflux (approximately 300-320°C) and maintain for 1 hour.

-

After the reaction, cool the mixture to room temperature.

-

Add ethanol to the cooled solution to precipitate the nanoparticles.

-

Separate the nanoparticles by centrifugation.

-

Wash the nanoparticles with ethanol and hexane several times to remove excess surfactants and unreacted precursors.

-

Finally, disperse the purified nanoparticles in a suitable nonpolar solvent like hexane or toluene.

Rationale for Key Steps:

-

Inert Atmosphere: The use of an inert gas is crucial to prevent the oxidation of Fe²⁺ and the nanoparticles during synthesis.[13]

-

Degassing Step: Heating at 120°C removes residual water and oxygen, which can interfere with the reaction and affect the quality of the nanoparticles.[11]

-

Two-Step Heating: The initial heating at a lower temperature allows for controlled nucleation, while the subsequent high-temperature reflux promotes uniform particle growth.[14]

-

Surfactants: Oleic acid and oleylamine cap the nanoparticle surface, preventing aggregation and controlling their size and shape.[9]

Protocol 2: Solventless Thermal Decomposition

This method offers a more environmentally friendly approach by eliminating the use of high-boiling point organic solvents.[15]

Materials:

-

This compound (Fe(acac)₂)

-

Oleic acid

-

Oleylamine

Equipment:

-

Furnace with temperature control

-

Ceramic crucible

-

Mortar and pestle

Step-by-Step Procedure:

-

Thoroughly mix Fe(acac)₂ with oleic acid and oleylamine in a mortar and pestle to form a paste.

-

Transfer the paste to a ceramic crucible.

-

Place the crucible in a furnace.

-

Heat the furnace to a specific temperature (e.g., 400°C) and hold for a defined period (e.g., 1 hour).[15]

-

Allow the furnace to cool down to room temperature.

-

The resulting black powder consists of iron oxide nanoparticles.

-

The nanoparticles can be purified by washing with ethanol and hexane to remove residual organic material.

Rationale for Key Steps:

-

Solvent-Free: This approach reduces chemical waste and potential hazards associated with high-boiling point solvents.

-

Direct Decomposition: The thermal energy directly breaks down the precursor in the presence of capping agents.

-

Temperature Control: The final properties of the nanoparticles are highly dependent on the decomposition temperature and duration.[15]

Characterization of Synthesized Iron Oxide Nanoparticles

A thorough characterization of the synthesized IONPs is essential to ensure their quality and suitability for the intended application.

| Parameter | Technique | Expected Outcome |

| Size and Morphology | Transmission Electron Microscopy (TEM) | Provides information on the size, shape, and size distribution of the nanoparticles. |

| Crystalline Structure | X-ray Diffraction (XRD) | Confirms the iron oxide phase (e.g., magnetite, maghemite) and provides information on crystallinity. |

| Magnetic Properties | Vibrating Sample Magnetometer (VSM) or SQUID Magnetometer | Measures magnetic properties such as saturation magnetization and coercivity, confirming superparamagnetic behavior.[15] |

| Surface Chemistry | Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the presence of capping agents on the nanoparticle surface. |

| Hydrodynamic Size and Stability | Dynamic Light Scattering (DLS) | Measures the size of the nanoparticles in a colloidal suspension and provides information on their stability. |

Visualization of the Synthesis Workflow

The following diagrams illustrate the key stages of the thermal decomposition synthesis of iron oxide nanoparticles.

Caption: Workflow for thermal decomposition synthesis of IONPs.

References

- 1. Magnetic iron oxide nanoparticles for drug delivery: applications and characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biomedical Applications of Iron Oxide Nanoparticles: Current Insights Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nanoparticle Synthesis and Their Integration into Polymer-Based Fibers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Magnetic Iron Oxide Nanoparticles: Synthesis and Surface Functionalization Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Iron Oxide Nanoparticles by Thermal Decomposition Approach | Scientific.Net [scientific.net]

- 9. Shape controlled iron oxide nanoparticles: inducing branching and controlling particle crystallinity - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE01291B [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Continuous production of iron oxide nanoparticles via fast and economical high temperature synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00078G [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Unravelling the Thermal Decomposition Parameters for The Synthesis of Anisotropic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Note: A Robust and Efficient Protocol for the Iron(II) Acetylacetonate-Catalyzed Synthesis of β-Unsaturated Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract